molecular formula C24H36ClNO3S2 B4837684 N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide

N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide

Cat. No.: B4837684
M. Wt: 486.1 g/mol
InChI Key: AVLIWCBVBZYGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. It has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

TAK-659 works by inhibiting the activity of N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide, which is a key protein involved in the signaling pathways that regulate immune cell activation and proliferation. By blocking this compound, TAK-659 prevents the activation of downstream signaling pathways that contribute to the growth and survival of cancer cells and the development of autoimmune diseases.
Biochemical and Physiological Effects
In addition to its effects on cancer and autoimmune diseases, TAK-659 has been shown to have other biochemical and physiological effects. For example, it has been reported to inhibit platelet aggregation, which may have implications for the treatment of thrombotic disorders. TAK-659 has also been shown to modulate the activity of immune cells, which could have potential applications in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its specificity for N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide, which reduces the risk of off-target effects. However, like many small molecule inhibitors, TAK-659 has limitations in terms of its pharmacokinetic properties, such as low solubility and poor bioavailability. These factors can make it challenging to achieve therapeutic concentrations in vivo.

Future Directions

There are several potential future directions for research involving TAK-659. One area of interest is the development of combination therapies that incorporate TAK-659 with other drugs that target complementary pathways. Additionally, further studies are needed to determine the optimal dosing and administration schedule for TAK-659 in different disease settings. Finally, ongoing research is exploring the use of TAK-659 as a tool for investigating the role of N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide in various physiological and pathological processes.

Scientific Research Applications

TAK-659 has been the subject of numerous scientific studies, particularly in the field of oncology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including those of lymphoma, leukemia, and multiple myeloma. Additionally, TAK-659 has demonstrated efficacy in animal models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Properties

IUPAC Name

N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36ClNO3S2/c1-7-23(3,4)18-11-12-20(19(17-18)24(5,6)8-2)29-16-10-9-15-26-31(27,28)22-14-13-21(25)30-22/h11-14,17,26H,7-10,15-16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVLIWCBVBZYGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCCNS(=O)(=O)C2=CC=C(S2)Cl)C(C)(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide
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N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide
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N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide
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N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide
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N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide
Reactant of Route 6
N-{4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl}-5-chloro-2-thiophenesulfonamide

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